N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by the presence of both chlorobenzyl and trifluoromethoxyphenyl groups attached to an oxalamide core
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-11-3-1-10(2-4-11)9-21-14(23)15(24)22-12-5-7-13(8-6-12)25-16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHDWONZPBWAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 4-chlorobenzylamine to the oxalyl chloride solution, followed by stirring at low temperature.
Step 3: Gradual addition of 4-(trifluoromethoxy)aniline to the reaction mixture, followed by stirring at room temperature.
Step 4: Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or trifluoromethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of oxalamide derivatives, including N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, in cancer therapy. The compound has been investigated for its ability to inhibit specific pathways involved in tumor growth.
- Mechanism of Action : The compound is believed to interact with the β-catenin pathway, which is crucial in various cancers, including colorectal cancer. It has shown promising results in inhibiting cell proliferation in cancer cell lines such as SW480 and HCT116 with IC50 values indicating effective potency .
1.2 Case Study: Colorectal Cancer
A study published in 2024 demonstrated that a derivative of this compound significantly inhibited the growth of HCT-116 xenografts in mice models. The treatment led to a reduction in Ki67 expression, a marker associated with cell proliferation, suggesting that the compound effectively hampers tumor growth through targeted inhibition of cancer-related pathways .
Pharmacological Applications
2.1 Anti-inflammatory Properties
Oxalamide compounds have been explored for their anti-inflammatory effects. This compound has been shown to modulate inflammatory responses, making it a candidate for developing treatments for inflammatory diseases.
- Study Findings : In vitro studies indicated that the compound could reduce the secretion of pro-inflammatory cytokines, thereby suggesting its potential use in managing autoimmune conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of oxalamide compounds is critical for optimizing their pharmacological properties. Research has indicated that modifications to the oxalamide moiety can enhance biological activity and selectivity against specific targets.
- Data Table: SAR Analysis
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(4-fluorophenyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound features a complex structure that contributes to its biological properties. The presence of halogen substituents, such as chlorine and trifluoromethoxy groups, enhances lipophilicity, which is crucial for cellular penetration and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. These compounds were tested against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(4-trifluoromethoxy)phenyl oxalamide | S. aureus | 32 µg/mL |
| N1-(4-chlorobenzyl)-N2-(4-trifluoromethoxy)phenyl oxalamide | MRSA | 64 µg/mL |
| N1-(4-chlorobenzyl)-N2-(4-trifluoromethoxy)phenyl oxalamide | E. coli | 128 µg/mL |
The results indicate that the compound exhibits significant activity against Gram-positive bacteria while showing reduced effectiveness against Gram-negative strains, consistent with trends observed in similar chloroacetamides .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Research has demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects on multiple cancer cell lines, it was found that compounds with oxalamide structures exhibited IC50 values in the nanomolar range against human cancer cells such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). For instance:
- MCF7 Cells : IC50 = 50 nM
- HT-29 Cells : IC50 = 75 nM
- M21 Cells : IC50 = 100 nM
These findings suggest that the oxalamide structure contributes significantly to its cytotoxicity through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanisms underlying the biological activity of this compound appear to involve several pathways:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Cytoskeletal Disruption : Similar compounds bind to β-tubulin, disrupting microtubule dynamics and affecting cell division .
- Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chlorobenzyl vs. trifluoromethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] peak at m/z 433.08) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection assess purity (>98% required for biological assays) .
How does the trifluoromethoxy substituent influence biological activity compared to other electron-withdrawing groups?
Advanced Question
The trifluoromethoxy group (-OCF) enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 compared to methoxy (-OCH) or nitro (-NO) groups, improving membrane permeability .
- Metabolic stability : Resistance to oxidative degradation in liver microsomes (e.g., t > 120 mins vs. 30 mins for -OCH analogs) .
- Target binding : Electrophilic fluorine atoms strengthen π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibition assays show IC values 2–3x lower than -Cl analogs) .
What are common impurities formed during synthesis, and how can they be mitigated?
Advanced Question
- Byproducts : Unreacted starting materials (e.g., residual chlorobenzylamine) or dimerization products.
- Mitigation :
- Stoichiometric control : Limit amine-to-oxalyl chloride ratios to 1:1.05 to prevent excess reagent .
- In-line monitoring : Use FTIR to detect carbonyl intermediates and adjust reaction times .
- Crystallization gradients : Ethanol/water (70:30 v/v) selectively precipitates the target compound .
How to design in vitro experiments to evaluate its biological activity against kinase targets?
Advanced Question
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural similarity to validated inhibitors .
- Assay conditions :
- Kinase inhibition : Use ADP-Glo™ assays with 1–10 µM compound concentrations and 10 mM ATP .
- Dose-response curves : 8-point dilution series (0.1–100 µM) to calculate IC values .
- Control compounds : Include staurosporine (pan-kinase inhibitor) for baseline comparison .
How to resolve contradictions in cytotoxicity data across cell lines?
Advanced Question
Discrepancies may arise due to:
- Cell-specific efflux pumps : Use ABC transporter inhibitors (e.g., verapamil) to assess P-glycoprotein-mediated resistance .
- Metabolic activation : Compare results in hepatocyte co-cultures vs. monocultures to identify prodrug dependencies .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate IC variability (p < 0.05 threshold) .
What computational methods predict binding modes with biological targets?
Advanced Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrogen bonding with hinge-region residues) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex (RMSD < 2.0 Å acceptable) .
- Free energy calculations : MM/GBSA predicts binding affinities (ΔG < -8 kcal/mol indicates high potency) .
How does its stability under physiological conditions impact in vivo studies?
Advanced Question
- Plasma stability : Incubate with mouse/human plasma (37°C, 24 hrs); >80% remaining compound is acceptable for PK studies .
- pH-dependent degradation : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. systemic environments .
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the benzyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
